molecular formula C10H13ClFN B11788497 (r)-3-(3-Fluorophenyl)pyrrolidine hydrochloride

(r)-3-(3-Fluorophenyl)pyrrolidine hydrochloride

Cat. No.: B11788497
M. Wt: 201.67 g/mol
InChI Key: RYJQGVVTJUSCFM-FVGYRXGTSA-N
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Description

®-3-(3-Fluorophenyl)pyrrolidine hydrochloride is a chemical compound that belongs to the class of pyrrolidines It is characterized by the presence of a fluorophenyl group attached to the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(3-Fluorophenyl)pyrrolidine hydrochloride typically involves the reaction of 3-fluorobenzaldehyde with ®-pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of ®-3-(3-Fluorophenyl)pyrrolidine hydrochloride may involve large-scale batch reactions or continuous flow processes. The use of flow microreactors has been reported to enhance the efficiency and sustainability of the synthesis process . These methods allow for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-3-(3-Fluorophenyl)pyrrolidine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of ®-3-(3-Fluorophenyl)pyrrolidine hydrochloride include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

®-3-(3-Fluorophenyl)pyrrolidine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-3-(3-Fluorophenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds with other functional groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • ®-3-(3-Chlorophenyl)pyrrolidine hydrochloride
  • ®-3-(3-Bromophenyl)pyrrolidine hydrochloride
  • ®-3-(3-Methylphenyl)pyrrolidine hydrochloride

Uniqueness

Compared to its analogs, ®-3-(3-Fluorophenyl)pyrrolidine hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and ability to form strong hydrogen bonds.

Properties

Molecular Formula

C10H13ClFN

Molecular Weight

201.67 g/mol

IUPAC Name

(3R)-3-(3-fluorophenyl)pyrrolidine;hydrochloride

InChI

InChI=1S/C10H12FN.ClH/c11-10-3-1-2-8(6-10)9-4-5-12-7-9;/h1-3,6,9,12H,4-5,7H2;1H/t9-;/m0./s1

InChI Key

RYJQGVVTJUSCFM-FVGYRXGTSA-N

Isomeric SMILES

C1CNC[C@H]1C2=CC(=CC=C2)F.Cl

Canonical SMILES

C1CNCC1C2=CC(=CC=C2)F.Cl

Origin of Product

United States

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